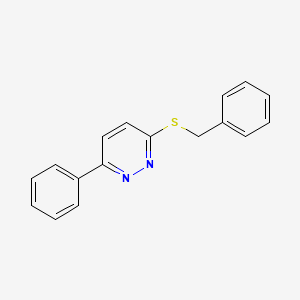

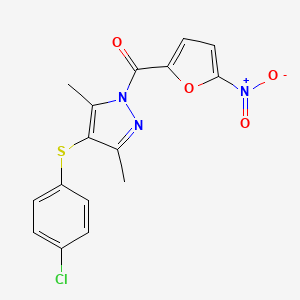

3-(Benzylthio)-6-phenylpyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Comprehensive Analysis of “3-(Benzylthio)-6-phenylpyridazine”

The compound this compound is a heterocyclic molecule that is part of a broader class of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, related structures with benzene and pyridazine rings are discussed, indicating the relevance of this class of compounds in various chemical and biological contexts.

Synthesis Analysis

The synthesis of related compounds involves the reaction of precursors such as 3,3'-Benzene-1,4-diylbis(1-phenylprop-2-en-1-one) with cyanoethanethio-amide to afford heterocyclic compounds with potential anti-cancer activities . Similarly, the synthesis of 3-benzoyl-6-phenylpyridazines is achieved through the reduction of ketones and subsequent reactions with hydroxylamine or its O-alkyl analogues . These methods suggest possible synthetic routes for this compound, which may involve the introduction of a benzylthio group to a pyridazine core.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as IR, 1H NMR, mass spectrometry, and elemental analysis . X-ray diffraction methods have also been employed to confirm the structure of similar compounds . These techniques would be applicable for analyzing the molecular structure of this compound to confirm its identity and purity.

Chemical Reactions Analysis

Chemical reactions involving similar heterocyclic compounds include the formation of Schiff bases, reduction with sodium borohydride, and acylation reactions . The reactivity of the benzylthio group in this compound could be explored through similar reactions, potentially leading to a variety of derivatives with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied, with some exhibiting antiradical activity against DPPH and ABTS radicals . The luminescent properties of complexes derived from similar structures have been investigated, and their electronic spectra interpreted with the aid of computational calculations . For this compound, similar studies could reveal its photophysical properties, reactivity, and potential as a biological agent.

Scientific Research Applications

Acetylcholinesterase Inhibitors

3-(Benzylthio)-6-phenylpyridazine derivatives have been explored for their potential as acetylcholinesterase (AChE) inhibitors. Structural modifications of the compound led to significant observations regarding AChE-inhibitory activity and AChE/BuChE selectivity, indicating its potential use in treating conditions like Alzheimer's disease (Contreras et al., 2001).

Photophysical and Electrochemical Studies

Cyclometalated derivatives of this compound have been synthesized and studied for their photophysical and electrochemical properties. These studies involve understanding the emission properties, electrochemical behavior, and the potential for use in photodynamic therapy or organic light-emitting diodes (OLEDs) (Schneider et al., 2009).

Synthesis of Heterocycles

This compound derivatives have been utilized in the synthesis of various heterocyclic compounds, demonstrating significant biological activities such as antiradical activity against specific radicals, highlighting their potential in pharmacological applications (Kulakov et al., 2018).

Synthesis of Polypyridine Complexes

Studies have involved the synthesis and characterization of polypyridine ruthenium(II) complexes containing monodentate ligands derived from this compound. These complexes can have applications in fields like catalysis or as sensitizers in solar energy conversion (Bonnet et al., 2003).

properties

IUPAC Name |

3-benzylsulfanyl-6-phenylpyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2S/c1-3-7-14(8-4-1)13-20-17-12-11-16(18-19-17)15-9-5-2-6-10-15/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJYHTTVFHQJHQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NN=C(C=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-adamantylamino)-oxomethyl]-2-chloroacetamide](/img/structure/B2509216.png)

![7-(2-ethoxyethyl)-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2509220.png)

![7-methyl-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2509223.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methyl-3-nitrobenzoate](/img/structure/B2509228.png)

![ethyl 1-[2-(3-cyanophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2509230.png)

![[4-(3-Methylquinoxalin-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2509237.png)